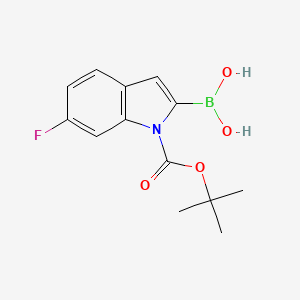
(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid
説明
“(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds . They have been used in the synthesis of a variety of bioactive compounds, including anticancer, antibacterial, and antiviral agents . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
科学的研究の応用
Synthesis Applications
Mono Suzuki-Miyaura Cross-Coupling : Beaumard et al. (2010) described the first example of mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with a boronic acid, specifically indol-2-yl-boronic acid. This process allows the synthesis of non-symmetrical 2,5-disubstituted pyrroles, demonstrating the utility of boronic acids in complex organic syntheses (Beaumard, Dauban, & Dodd, 2010).
Preparation of Tert-butyl Esters : A study by Li et al. (2014) introduced a novel protocol for synthesizing tert-butyl esters from boronic acids, including those similar to the one . This process achieves high yields, showcasing the relevance of boronic acid derivatives in ester synthesis (Li, Zou, Zhu, Wang, Li, Wu, & Wu, 2014).
Suzuki-Miyaura Cross-Couplings : Kassis et al. (2009) utilized potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl]trifluoroborate in Suzuki-type coupling reactions, affirming the role of such compounds in facilitating diverse aryl and hetaryl bromide couplings (Kassis, Bénéteau, Mérour, & Routier, 2009).
Material Science and Analytical Applications
Fluorescent Molecular Rotors : Ibarra-Rodrı Guez et al. (2017) reported the design and synthesis of new fluorescent molecular rotors of boron derived from Schiff bases, which underscores the potential of boronic compounds, including those with a fluoro-substituent, in developing advanced materials for bioimaging (Ibarra-Rodrı Guez, Muñoz-Flores, Dias, Sánchez, Gómez-Treviño, Santillán, Fárfan, & Jiménez‐Pérez, 2017).
Chemically Amplified Resists : Frenette, Ivan, and Scaiano (2005) explored the use of tert-butoxycarbonyl (t-Boc) pendant groups in polymer films for photolithography, indicating the application of such compounds in the field of material sciences and photolithographic technology (Frenette, Ivan, & Scaiano, 2005).
将来の方向性
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
作用機序
Target of Action
It’s known that the compound is used in the field of synthetic organic chemistry, especially in peptide synthesis . The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group in multistep reactions .
Mode of Action
N-(BOC)-6-fluoroindole-2-boronic acid interacts with its targets through a process known as Boc protection. The Boc group is stable towards most nucleophiles and bases . It is introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group can be easily removed under a variety of conditions .
Biochemical Pathways
The boc protection and deprotection processes are fundamental transformations in organic synthesis and peptide chemistry . These processes are part of larger biochemical pathways involved in the synthesis of complex organic molecules.
Pharmacokinetics
The boc group’s stability towards most nucleophiles and bases suggests that it could potentially influence the compound’s bioavailability .
Result of Action
The primary result of the action of N-(BOC)-6-fluoroindole-2-boronic acid is the protection of amines, which prevents them from reacting with other substances during the synthesis of complex organic molecules . This protection can be easily reversed when needed, allowing the amines to participate in subsequent reactions .
Action Environment
The action of N-(BOC)-6-fluoroindole-2-boronic acid can be influenced by various environmental factors. For instance, the Boc protection process can be conducted under either aqueous or anhydrous conditions . Additionally, the use of catalysts can enhance the efficiency and productivity of the Boc deprotection process .
生化学分析
Biochemical Properties
(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound is known to participate in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form carbon-carbon bonds . This interaction is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids have been shown to inhibit proteasome activity, which can lead to changes in cellular metabolism and apoptosis
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with biomolecules such as enzymes and proteins. The compound is known to form covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation . In the context of Suzuki-Miyaura cross-coupling reactions, the compound interacts with palladium catalysts, facilitating the transfer of organic groups and the formation of carbon-carbon bonds . These interactions are essential for the compound’s role in organic synthesis.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that boronic acids can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Boronic acids are generally metabolized through oxidation and conjugation reactions
Transport and Distribution
Boronic acids are known to interact with transporters and binding proteins, which can influence their localization and accumulation within cells
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. Boronic acids can be directed to specific cellular compartments through targeting signals and post-translational modifications
特性
IUPAC Name |
[6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARRUKBUEWVRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656791 | |
| Record name | [1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000068-26-7 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-6-fluoro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1438384.png)


![Methyl 4-[(2-chloropropanamido)methyl]benzoate](/img/structure/B1438389.png)


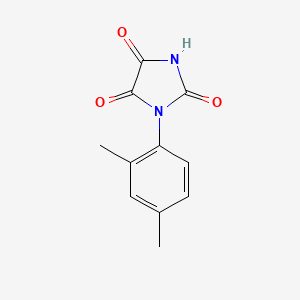

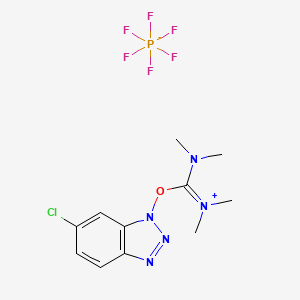
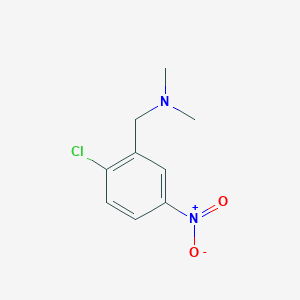

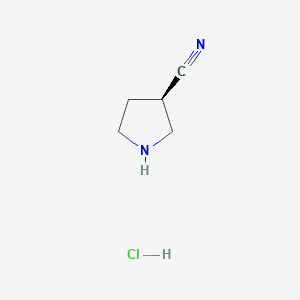
![N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1438405.png)
